molecular formula C13H18BNO4 B7956756 4,4,5,5-Tetramethyl-2-[(2-nitrophenyl)methyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[(2-nitrophenyl)methyl]-1,3,2-dioxaborolane

Cat. No.: B7956756
M. Wt: 263.10 g/mol
InChI Key: RAKZJGDBWIYMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetramethyl-2-[(2-nitrophenyl)methyl]-1,3,2-dioxaborolane is an organic compound with the molecular formula C13H18BNO4. It is a boron-containing compound that is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound is characterized by its stability and reactivity, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[(2-nitrophenyl)methyl]-1,3,2-dioxaborolane typically involves the reaction of 1-bromo-2-methyl-4-nitrobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out in 1,4-dioxane under an inert atmosphere at elevated temperatures (around 100°C) for several hours. Potassium acetate is used as a base in this reaction .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[(2-nitrophenyl)methyl]-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This involves the formation of carbon-carbon bonds between the boron-containing compound and an aryl or vinyl halide.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, potassium acetate), and solvents (e.g., 1,4-dioxane, tetrahydrofuran).

    Conditions: Reactions are typically carried out under inert atmospheres (argon or nitrogen) at elevated temperatures (80-100°C).

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[(2-nitrophenyl)methyl]-1,3,2-dioxaborolane is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Biology: Employed in the synthesis of biologically active molecules and potential drug candidates.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.

    Industry: Applied in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[(2-nitrophenyl)methyl]-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boron compound. This complex undergoes oxidative addition with an aryl or vinyl halide, followed by transmetalation and reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-[(2-nitrophenyl)methyl]-1,3,2-dioxaborolane is unique due to the presence of the nitrophenyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it particularly useful in the synthesis of nitro-substituted biaryl compounds, which are important in various chemical and pharmaceutical applications .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(2-nitrophenyl)methyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-10-7-5-6-8-11(10)15(16)17/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKZJGDBWIYMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.